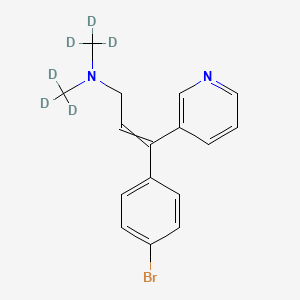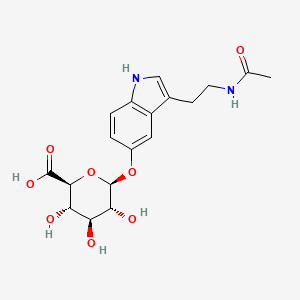
n-Acetylserotonin glucuronide
Vue d'ensemble
Description
N-Acetylserotonin glucuronide (NASG) is a metabolite of the neurotransmitter serotonin. It has been studied extensively in recent years due to its potential therapeutic applications in the treatment of various conditions. NASG is synthesized in the body by the action of the enzyme acetylserotonin O-methyltransferase (ASMT). NASG is also produced in the laboratory by the action of glucuronidation enzymes.
Applications De Recherche Scientifique
Metabolism of Melatonin : N-acetylserotonin glucuronide is identified as a metabolite in the metabolic pathways of melatonin in humans. Melatonin metabolism involves various enzyme-dependent pathways, and this compound is one of the products formed in this process. This indicates its role in the pharmacokinetics and biological activities of melatonin and its derivatives (Li et al., 2012).
Glucuronidation Processes : Studies on other compounds undergoing glucuronidation, such as aspirin metabolites and N-acetylbenzidine, provide insights into the metabolic transformation and detoxification processes in the liver. These processes are crucial for drug metabolism and excretion, suggesting a similar role for this compound in the body (Kuehl et al., 2006).
Neurological Applications : N-acetylserotonin, a related compound, has been identified in specific brain areas and is involved in neuroprotective mechanisms. This suggests a potential neurological significance for this compound as well, given its close chemical relationship (Brown et al., 1984).
Antioxidant Properties : N-acetylserotonin has been reported to exhibit antioxidant properties, which may extend to its glucuronide form. This could imply potential therapeutic applications in oxidative stress-related conditions (Garcı́a et al., 2001).
Metabolomic Studies : Research on the metabolism of melatonin in mice, which includes the identification of this compound, provides a broader perspective on the metabolic pathways of melatonin and its derivatives. This can be relevant for understanding the biological roles and therapeutic potentials of these compounds (Ma et al., 2008).
Mécanisme D'action
Target of Action
n-Acetylserotonin glucuronide is derived from n-Acetylserotonin (NAS), which is known to act as a melatonin receptor agonist and an agonist of the TrkB . The primary targets of NAS are the melatonin receptors MT1, MT2, and MT3 . These receptors are involved in various physiological processes, including the regulation of circadian rhythms and mood .
Mode of Action
NAS interacts with its targets, the melatonin receptors, by acting as an agonist . This means it binds to these receptors and activates them, triggering a series of biochemical reactions. NAS also acts as a potent TrkB receptor agonist , which plays a crucial role in the nervous system by promoting the survival and differentiation of neurons .
Biochemical Pathways
NAS is a chemical intermediate in the endogenous production of melatonin from serotonin . It is produced from serotonin in a reaction catalyzed by the enzyme N-acetyltransferase (AANAT), and then it is converted to melatonin in a reaction catalyzed by the enzyme hydroxyindole-O-methyltransferase (HIOMT) .
Pharmacokinetics
It is known that nas, the precursor of this compound, is a naturally occurring compound found in animals, plants, and microbes . This suggests that it is likely to be well-absorbed and distributed in the body.
Result of Action
NAS has been shown to have antidepressant, neurotrophic, and cognition-enhancing effects . It induces the proliferation of neural progenitor cells (NPCs) in adult mice, and this effect is thought to be TrkB-dependent . NAS also has potent antioxidant properties and has been shown to protect against oxidant damage .
Analyse Biochimique
Biochemical Properties
n-Acetylserotonin glucuronide plays a crucial role in the biochemical reactions that lead to the synthesis of melatonin . It interacts with enzymes such as N-acetyltransferase (AANAT) and acetylserotonin O-methyltransferase (ASMT) . These interactions are essential for the conversion of serotonin to melatonin .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role in the synthesis of melatonin . Melatonin influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with enzymes. It is produced from serotonin in a reaction catalyzed by AANAT and acetyl coenzyme A . It is then methylated by ASMT in the presence of S-adenosylmethionine to form melatonin .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are related to its role in the synthesis of melatonin
Metabolic Pathways
This compound is involved in the metabolic pathway leading to the synthesis of melatonin . It interacts with enzymes such as AANAT and ASMT, and its production and conversion to melatonin can affect metabolic flux and metabolite levels .
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[3-(2-acetamidoethyl)-1H-indol-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O8/c1-8(21)19-5-4-9-7-20-12-3-2-10(6-11(9)12)27-18-15(24)13(22)14(23)16(28-18)17(25)26/h2-3,6-7,13-16,18,20,22-24H,4-5H2,1H3,(H,19,21)(H,25,26)/t13-,14-,15+,16-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKQFNYKSNWOTC-RNGZQALNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CNC2=C1C=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCCC1=CNC2=C1C=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18430-06-3 | |
| Record name | N-Acetylserotonin glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018430063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-ACETYLSEROTONIN GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WUG64S3DC0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the significance of N-acetylserotonin glucuronide in melatonin metabolism, and how does its production differ between humans and mice?
A1: this compound is a metabolite of melatonin, produced through a pathway involving 6-hydroxylation of melatonin to 6-hydroxymelatonin, followed by deacetylation to N-acetylserotonin, and finally, glucuronidation [, ]. While both humans and mice metabolize melatonin through these pathways, a key difference lies in the final conjugation step. In humans, sulfation is favored, leading to the formation of N-acetylserotonin sulfate as the primary product. Conversely, mice predominantly exhibit glucuronidation, resulting in higher levels of this compound in their urine []. This difference highlights species-specific variations in phase II metabolism of melatonin.
Q2: The study mentions a novel melatonin metabolite, "metabolite X." How does the identification of this metabolite contribute to our understanding of melatonin metabolism?
A2: The discovery of metabolite X, produced through O-demethylation, 6-hydroxylation, and sulfation of melatonin, expands our understanding of the enzyme-dependent pathways involved in human melatonin metabolism []. This finding suggests that melatonin metabolism is more complex than previously thought and might involve additional, yet to be characterized, enzymes and pathways. Further research into metabolite X's formation and potential biological activity could provide valuable insights into the pharmacological effects of melatonin.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (3S)-4-bromo-3-[tert-butyl(dimethyl)silyl]oxybutanoate](/img/structure/B1140518.png)
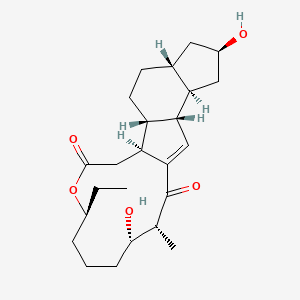

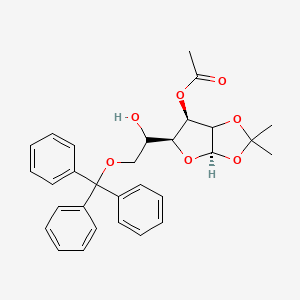
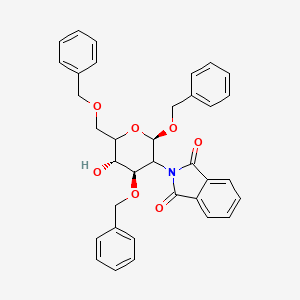
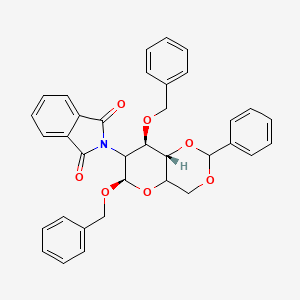
![2-((4AR,6R,7R,8R,8aS)-6-(benzyloxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B1140531.png)
![[(2R,3S,4R,5R,6R)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B1140533.png)
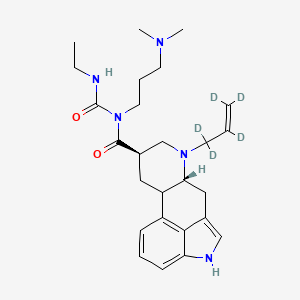
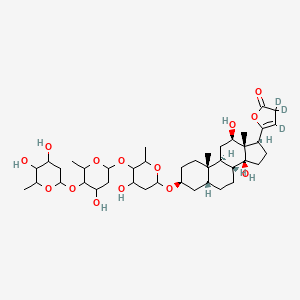

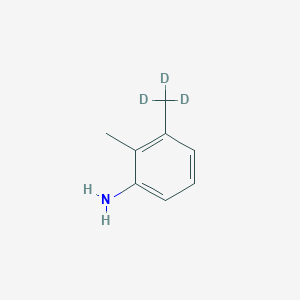
![Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-methylsulfonylpyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate](/img/structure/B1140539.png)
